molecular formula C11H12O3 B2373432 Cyclohex-2-en-1-yl furan-2-carboxylate CAS No. 1345403-84-0

Cyclohex-2-en-1-yl furan-2-carboxylate

Cat. No.: B2373432
CAS No.: 1345403-84-0
M. Wt: 192.214
InChI Key: IFFZWSYQXRUMGW-UHFFFAOYSA-N
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Description

Cyclohex-2-en-1-yl furan-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexene ring and a furan ring, connected through a carboxylate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohex-2-en-1-yl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with cyclohex-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-en-1-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Cyclohex-2-en-1-yl furan-2-carbinol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Cyclohex-2-en-1-yl furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohex-2-en-1-yl furan-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release furan-2-carboxylic acid and cyclohex-2-en-1-ol, which may exert biological effects through various pathways. The furan ring is known to interact with enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-yl benzoate: Similar ester linkage but with a benzene ring instead of a furan ring.

    Cyclohex-2-en-1-yl acetate: Similar ester linkage but with an acetic acid moiety instead of furan-2-carboxylic acid.

    Furan-2-yl acetate: Similar ester linkage but with a furan ring and acetic acid moiety.

Uniqueness

Cyclohex-2-en-1-yl furan-2-carboxylate is unique due to the combination of a cyclohexene ring and a furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

cyclohex-2-en-1-yl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h2,4-5,7-9H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFZWSYQXRUMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)OC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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